1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(5-bromo-3-iodo-6-methylindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrIN2O/c1-5-3-9-7(4-8(5)11)10(12)13-14(9)6(2)15/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXUZXSYXZBJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=NN2C(=O)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the bromination and iodination of a methyl-substituted indazole precursor. The reaction conditions often require the use of strong halogenating agents such as N-bromosuccinimide (NBS) and iodine monochloride (ICl) in the presence of a suitable solvent like dichloromethane.
Chemical Reactions Analysis
1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to remove halogen atoms. Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions like Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds.
Scientific Research Applications
1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Halogen-Substituted Indazole Derivatives
1-(5-Bromo-6-chloro-1H-indazol-1-yl)ethanone (CAS: 1312008-66-4) Molecular Formula: C9H6BrClN2O Molecular Weight: 273.51 g/mol Substituents: Bromine (position 5), chlorine (position 6) Key Differences: Replaces iodine with chlorine and lacks the methyl group at position 4. The lower molecular weight (273.51 vs. 379 g/mol) reflects the absence of iodine and methyl . Availability: Available in quantities up to 1g (Aaron Chemicals) .
1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone (CAS: 633335-81-6) Molecular Formula: C9H6BrFN2O Molecular Weight: 257.06 g/mol Substituents: Bromine (position 5), fluorine (position 6) Key Differences: Fluorine substitution reduces molecular weight significantly (257.06 vs. 379 g/mol). Fluorine’s small size and high electronegativity may enhance metabolic stability compared to iodine . Availability: Sold by GLPBIO in research quantities .
Heterocyclic Variants
1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone (CAS: 1190198-15-2) Molecular Formula: C8H7BrClNO Molecular Weight: 248.50 g/mol Substituents: Bromine (position 5), chlorine (position 6), methyl (position 2) on a pyridine ring. three in indazole derivatives) .
1-(2-Chlorophenyl)ethanone (CAS: 2142-68-9) Molecular Formula: C8H7ClO Molecular Weight: 154.59 g/mol Substituents: Chlorine on a benzene ring. Key Differences: Simpler aromatic ketone without nitrogen heterocycles, limiting its utility as a scaffold .
Data Table: Comparative Analysis
Key Findings
Halogen Effects: Iodine in the target compound increases molecular weight and may enhance heavy-atom effects for crystallographic studies .
Structural Flexibility: Indazole derivatives generally offer more hydrogen-bonding sites (N2O) compared to pyridine (NO) or benzene (O) analogs, enhancing their utility as scaffolds .
Availability: The target compound’s discontinued status contrasts with the commercial availability of its analogs, suggesting researchers may opt for alternatives like 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone for ongoing studies .
Biological Activity
1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone (CAS: 1788054-76-1) is an indazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a complex structure, which may contribute to its diverse biological effects.
Biological Activity Overview
Research indicates that compounds containing indazole scaffolds, including this compound, exhibit various biological activities:
Anticancer Properties
Several studies have highlighted the anticancer potential of indazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell proliferation. A review noted that certain indazole derivatives effectively delayed tumor growth in xenograft models and exhibited promising enzyme inhibition profiles against various cancer-related targets .
Table 1: Anticancer Activity of Indazole Derivatives
Structure-Activity Relationship (SAR)
The biological activity of indazole derivatives is often influenced by their structural features. For example, variations in substituents on the indazole ring can significantly affect their potency against specific targets. Studies suggest that the presence of halogen atoms (like bromine and iodine in this compound) may enhance binding affinity to target proteins due to increased hydrophobic interactions or steric effects .
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the effects of various indazole derivatives on cancer cell lines, one compound demonstrated an IC50 value of approximately 642 nM against a panel of cancer cells, indicating moderate antiproliferative activity . The structural modifications made during synthesis were essential for optimizing these effects.
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antibacterial properties of related indazole compounds found that certain derivatives exhibited potent activity against resistant strains of bacteria, such as MRSA, with MIC values lower than those observed for traditional antibiotics . This highlights the potential of indazole derivatives as alternatives in treating resistant infections.
Q & A
Q. What are the optimal synthetic routes for 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone?
The synthesis typically involves halogenation and functionalization of indazole precursors. For bromination, pyridinium tribromide in dichloromethane (DCM) under anhydrous conditions is effective, as demonstrated in analogous bromo-ethanone syntheses (70% yield after 24 hours) . Iodination may require Ullmann coupling or electrophilic substitution using iodine monochloride. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the target compound.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Aromatic protons in the indazole ring typically appear at δ 7.5–8.5 ppm, with methyl groups near δ 2.5 ppm. Substituent effects (e.g., bromo, iodo) split signals due to anisotropic effects .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C10H9BrIN2O: calc. 380.89).
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O) groups appear near 1700 cm⁻¹ .
Q. What safety precautions are necessary during synthesis and handling?
Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile reagents. Waste disposal must comply with hazardous chemical protocols, as bromo/iodo compounds often require incineration or specialized treatment .
Advanced Research Questions
Q. How to resolve crystallographic data contradictions when determining the structure using SHELX programs?
SHELXL is ideal for refining high-resolution or twinned data. If contradictions arise (e.g., inconsistent thermal parameters), check for twinning via the TWIN command in SHELXD and apply restraints to disordered regions. For heavy atoms (Br, I), use anisotropic displacement parameters and verify hydrogen bonding networks with SHELXPRO .
Q. How to design experiments to assess the compound’s stability under various conditions?
Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40–60°C for 4–8 weeks and monitor degradation via HPLC.
- Photostability : Expose to UV light (320–400 nm) and track changes in UV-Vis spectra.
- Hydrolytic Stability : Test in buffers (pH 1–13) at 25°C and 37°C, analyzing by LC-MS for decomposition products .
Q. How to approach structure-activity relationship (SAR) studies for bromo-iodo indazolyl ethanones?
- Synthetic Modifications : Replace Br/I with other halogens or functional groups (e.g., -CF3) to assess electronic effects.
- Biological Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.
- Computational Docking : Use PyRx or AutoDock to predict binding modes with protein targets (e.g., focal adhesion kinases) .
Q. What strategies are effective in analyzing contradictory spectroscopic data?
Q. How to employ computational models for predicting ADMET properties?
Use SwissADME to evaluate Lipinski’s rule compliance (e.g., molecular weight <500, LogP <5). For toxicity, apply ProTox-II to predict hepatotoxicity or mutagenicity. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
